molecular formula C7H6Br2O B136262 3,5-Dibromobenzyl alcohol CAS No. 145691-59-4

3,5-Dibromobenzyl alcohol

Cat. No.: B136262
CAS No.: 145691-59-4
M. Wt: 265.93 g/mol
InChI Key: ZQNSHKZQTZSNTB-UHFFFAOYSA-N
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Description

3,5-Dibromobenzyl alcohol (CAS: 145691-59-4) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆Br₂O and a molecular weight of 265.93 g/mol . It is characterized by two bromine atoms substituted at the 3- and 5-positions of the benzene ring and a hydroxymethyl (-CH₂OH) group at the 1-position. The compound is commercially available with a purity of ≥98% and is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials . Its reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which enhance its suitability for cross-coupling reactions and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromobenzyl alcohol can be synthesized through the bromination of benzyl alcohol. The process involves the reaction of benzyl alcohol with bromine in the presence of a catalyst or under specific conditions to achieve selective bromination at the 3rd and 5th positions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of bromine and benzyl alcohol under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran, and the product is purified through distillation or recrystallization .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 3,5-dibromobenzaldehyde.

    Reduction: It can be reduced to form 3,5-dibromobenzylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions[][3].

Major Products:

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

DBBA serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the production of bromhexine hydrochloride, an expectorant used to treat respiratory conditions. The synthesis process typically involves the reduction of 3,5-dibromo-2-aminobenzaldehyde to obtain DBBA, which is then reacted with other agents to form bromhexine hydrochloride .

1.2 Research on Antimicrobial Properties

Recent studies have indicated that DBBA exhibits antimicrobial properties, making it a potential candidate for developing new antimicrobial agents. Research has demonstrated its effectiveness against various bacterial strains, suggesting its utility in formulating new antibiotics .

Chemical Synthesis Applications

2.1 Reagent in Organic Chemistry

DBBA is utilized as a reagent in organic synthesis due to its bromine substituents, which can facilitate electrophilic substitution reactions. It allows for the introduction of other functional groups into aromatic compounds, thus expanding the chemical diversity available for synthetic chemists .

2.2 Synthesis of Other Compounds

The compound is also employed in synthesizing other dibrominated derivatives and complex organic molecules. Its reactivity allows chemists to explore various synthetic pathways leading to valuable chemical entities used in different applications .

Data Tables

Application AreaDescription
PharmaceuticalsIntermediate for bromhexine synthesis
Antimicrobial ResearchPotential candidate for new antibiotic development
Organic ChemistryReagent for electrophilic substitution reactions

Case Studies

4.1 Synthesis of Bromhexine Hydrochloride

A notable case study details an efficient method for producing bromhexine hydrochloride using DBBA as an intermediate. The process includes reducing dibromo-benzaldehyde to DBBA and subsequently reacting it with N-methylcyclohexylamine under controlled conditions to yield the target compound with high purity and yield . This method highlights the significance of DBBA in pharmaceutical manufacturing.

4.2 Antimicrobial Activity Assessment

In another study, researchers assessed the antimicrobial activity of DBBA against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that DBBA exhibited significant inhibitory effects on these pathogens, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 3,5-dibromobenzyl alcohol involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and reactivity in various environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 3,5-dibromobenzyl alcohol with structurally analogous benzyl alcohols differing in substituents (halogens, nitro, amino, and alkyl groups):

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties Applications References
This compound C₇H₆Br₂O 265.93 -Br (3,5), -CH₂OH (1) Purity: 98%; moisture ≤0.5%; solid at RT Organic synthesis, antibacterial hydrogels
3,5-Dichlorobenzyl alcohol C₇H₆Cl₂O 177.02 -Cl (3,5), -CH₂OH (1) Higher solubility in polar solvents Intermediate for pesticides
3,5-Difluorobenzyl alcohol C₇H₆F₂O 144.12 -F (3,5), -CH₂OH (1) Lower molecular weight; liquid at RT Fluorinated drug precursors
3,5-Bis(trifluoromethyl)benzyl alcohol C₉H₆F₆O 244.13 -CF₃ (3,5), -CH₂OH (1) Hydrophobic; stable under acidic conditions Catalysis, materials science
3,5-Dinitrobenzyl alcohol C₇H₆N₂O₅ 198.13 -NO₂ (3,5), -CH₂OH (1) Reactive nitro groups; crystalline solid Explosives, dye synthesis
2-Amino-3,5-dibromobenzyl alcohol C₇H₇Br₂NO 280.94 -Br (3,5), -NH₂ (2), -CH₂OH (1) Soluble in DMSO, methanol; off-white solid Pharmaceutical intermediates
3,5-Dimethylbenzyl alcohol C₉H₁₂O 136.19 -CH₃ (3,5), -CH₂OH (1) Low polarity; liquid at RT Fragrances, polymers

Reactivity and Functional Group Influence

  • Electron-Withdrawing Groups (Br, Cl, NO₂, CF₃): Bromine and chlorine enhance electrophilic substitution reactivity, making these compounds useful in Ullmann coupling (e.g., synthesis of PEGylated ligands for silver-based antibacterial hydrogels) . Nitro groups (-NO₂) increase oxidative stability but reduce solubility in aqueous media . Trifluoromethyl (-CF₃) groups impart thermal stability and hydrophobicity, favoring use in high-performance polymers .
  • Electron-Donating Groups (CH₃, NH₂): Methyl (-CH₃) groups lower reactivity in substitution reactions but improve compatibility with non-polar matrices . Amino (-NH₂) groups enable further functionalization (e.g., guanidinylation for bioactive molecules) but require protection during synthesis .

Biological Activity

3,5-Dibromobenzyl alcohol (DBBA), with the molecular formula C7H6Br2OC_7H_6Br_2O and CAS number 145691-59-4, is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 265.93 g/mol
  • Appearance : White to light yellow solid
  • Solubility : Soluble in organic solvents such as ethanol and methanol.

The biological activity of DBBA is primarily attributed to its brominated structure, which enhances its reactivity and interaction with biological molecules. Brominated compounds are known for their antimicrobial properties, and DBBA exhibits similar characteristics.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of DBBA against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (G+)25
Bacillus subtilis (G+)25
Micrococcus luteus (G+)25
Proteus vulgaris (G−)25
Salmonella typhimurium (G−)25

These results suggest that DBBA has moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity and Antiproliferative Effects

In addition to its antibacterial properties, DBBA has been evaluated for cytotoxicity against various cancer cell lines. Research indicates that DBBA can inhibit cell proliferation in human cancer cells, with IC50 values varying depending on the cell line:

Cell LineIC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

These findings highlight the potential of DBBA as an anticancer agent; however, further studies are required to elucidate the underlying mechanisms of its cytotoxic effects .

Case Studies

  • Antibacterial Properties : A study published in Marine Drugs reported that bromophenolic compounds derived from marine algae exhibited significant antibacterial activity. DBBA was among the compounds tested, showing promising results against resistant strains of bacteria .
  • Anticancer Activity : In vitro studies conducted on human cancer cell lines demonstrated that DBBA could induce apoptosis, suggesting a mechanism through which it may exert its anticancer effects. The study noted that further investigation into the signaling pathways involved is necessary to fully understand its action .
  • Enzyme Inhibition : Research has also indicated that DBBA may act as an enzyme inhibitor, affecting pathways involved in bacterial metabolism. This could contribute to its antibacterial effects by disrupting essential biochemical processes within the bacteria .

Q & A

Q. Basic: What are the common laboratory synthesis routes for 3,5-dibromobenzyl alcohol?

This compound is typically synthesized via reduction of its corresponding carbonyl precursor. A two-step approach is often employed:

Bromination : Introduce bromine substituents at the 3,5-positions of benzyl cyanide or benzaldehyde derivatives using brominating agents like Br₂ or NBS (N-bromosuccinimide) under controlled conditions.

Reduction : Reduce the carbonyl group (e.g., 3,5-dibromobenzaldehyde) to the alcohol using agents such as NaBH₄ or LiAlH₄. For example, LiAlH₄ in dry THF under nitrogen atmosphere reduces ketones to alcohols efficiently, yielding 79–96% purity .
Key Considerations : Use inert atmospheres to prevent oxidation, and purify via column chromatography to isolate the product .

Q. Basic: Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Look for characteristic peaks:
    • Aromatic protons in the 6.7–7.5 ppm range (split due to bromine’s deshielding effect).
    • The benzyl CH₂OH group shows signals near δ 4.5–5.2 ppm (¹H) and δ 60–70 ppm (¹³C) .
  • FT-IR : O-H stretch at ~3300–3600 cm⁻¹ and C-Br vibrations at 500–700 cm⁻¹ .
  • Elemental Analysis : Validate C, H, Br, and O percentages (e.g., C: ~35%, Br: ~55%) .

Q. Basic: What safety precautions are essential during handling?

  • PPE : N95 mask, nitrile gloves, and chemical goggles to avoid inhalation/contact .
  • Storage : Keep at 0–6°C in airtight containers, away from ignition sources (WGK 3; highly toxic to aquatic life) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Solvent-Free Conditions : Reduce side reactions by avoiding solvents, as demonstrated in alkylation reactions of analogous benzyl alcohols .
  • Catalytic Systems : Explore iridium-based catalysts for selective reductions, which improve efficiency in sterically hindered substrates .
  • Temperature Control : Maintain reflux temperatures (e.g., 70–80°C) to balance reaction rate and decomposition risks .

Q. Advanced: How to resolve contradictions in spectral data across studies?

Discrepancies in NMR/IR data may arise from:

  • Tautomerism or Solvent Effects : Acetone-d₆ vs. CDCl₃ can shift O-H peaks (e.g., δ 5.1 ppm in CDCl₃ vs. δ 5.4 ppm in acetone) .
  • Impurity Profiles : Use HPLC-MS to detect trace byproducts (e.g., dibrominated isomers) and refine purification protocols .
  • Crystallinity Differences : Recrystallize from ethanol/water to standardize melting points (e.g., 164–165°C vs. amorphous forms) .

Q. Advanced: What role does this compound play in multi-step organic synthesis?

  • Pharmaceutical Intermediates : It serves as a precursor for antiviral agents (e.g., HIV drug analogs) via nucleophilic substitutions .
  • Polymer Chemistry : Functionalize dendrimers or epoxy resins by reacting the hydroxyl group with electrophiles (e.g., acrylates) .
  • Cross-Coupling Reactions : Participate in Suzuki-Miyaura couplings using Pd catalysts to build biaryl structures .

Q. Advanced: How to mitigate bromine-related reactivity challenges?

  • Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control bromine placement during electrophilic substitutions .
  • Protecting Groups : Temporarily block the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent unwanted oxidation .

Q. Basic: What are the stability profiles under different pH conditions?

  • Acidic Conditions (pH < 3) : Prone to dehydration, forming 3,5-dibromostyrene.
  • Basic Conditions (pH > 10) : Risk of nucleophilic displacement of bromine.
    Recommendation : Store in neutral buffers (pH 6–8) with antioxidants like BHT .

Q. Advanced: How to validate environmental impact assessments?

  • Ecotoxicity Testing : Follow OECD guidelines for Daphnia magna assays (LC₅₀ < 1 mg/L indicates high aquatic toxicity) .
  • Biodegradability : Use OECD 301F respirometry to measure CO₂ evolution; recalcitrant compounds require advanced oxidation for degradation .

Q. Basic: What are the computational tools for predicting reactivity?

  • DFT Calculations : Gaussian or ORCA software to model bromine’s electron-withdrawing effects on reaction transition states .
  • Molecular Dynamics : Simulate solubility in solvents like DMSO or THF using COSMO-RS .

Properties

IUPAC Name

(3,5-dibromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNSHKZQTZSNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426555
Record name 3,5-Dibromobenzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145691-59-4
Record name 3,5-Dibromobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145691-59-4
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Synthesis routes and methods I

Procedure details

Sodium borohydride (0.75 g) was added portionwise to a stirred suspension of 3,5-dibromobenzaldehyde (10.46 g) in methanol (50 ml) at 0° C. The mixture was stirred at 0° C. for 30 minutes, allowed to warm to room temperature and then its pH was adjusted to 2 using concentrated hydrochloric acid. Evaporation under vacuum provided a residue which was partitioned between ethyl acetate and water. The organic phase was washed with water, dried(MgSO4), then evaporated under vacuum to furnish the title compound as a solid (10.0 g), m.p. 103°-104° C. Found: C, 31.98; H, 2.23. C7H6Br2O requires C, 31.61; H, 2.77%.
Quantity
0.75 g
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10.46 g
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Synthesis routes and methods II

Procedure details

1.14G(30 mM) of sodium borohydride was added slowly to a suspension of 3,5-dibromobenzaldehyde (7.92G; 30 mM), from step (a), in 50 mL of methanol at 0° under nitrogen. After stirring 30 mins., the reaction mixture was diluted with 150 mL of ethyl acetate and washed with 5×50 mL of saturated sodium chloride solution, dried over anhydrous magnesium sulfate. Solvent removal afforded a crude product, which was dissolved in minimum amount of CH2Cl2 and applied on silica gel. Elution with 1:2 mixture of EtOAc:hexane gave 7.2G of the desired alcohol as white solid.
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1.14G
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Synthesis routes and methods III

Procedure details

1.14 G(30 mM) of sodium borohydride was added slowly to a suspension of 3,5-dibromobenzaldehyde (7.92 G;30 mM), from step (a), in 50 mL of methanol at 0° under nitrogen. After stirring 30 mins., the reaction mixture was diluted with 150 mL of ethyl acetate and washed with 5×50 ml of saturated sodium chloride solution, dried over anhydrous magnesium sulfate. Solvent removal afforded a crude product, which was dissolved in minimum amount of CH2Cl2 and applied on silica gel. Elution with 1:2 mixture of EtOAc:hexane gave 7.2 G of the desired alcohol as white solid.
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150 mL
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Synthesis routes and methods IV

Procedure details

3,5-Dibromobenzaldehyde (1.7 g, 6.3 mmol) was dissolved in methanol (100 mL) and sodium borohydride (0.250 g, 6.3 mmol) was added at 0° C. The reaction mixture was stirred for 0.5 h at 0° C. and then at 20° C. for another 0.5 h. The reaction mixture was concentrated in vacuo, diluted with brine (250 mL), acidified with hydrochloric acid and extracted with dichloromethane (3×50 mL). Evaporation of the organic solution gave 3,5-dibromo-benzyl alcohol as a white crystalline compound.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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